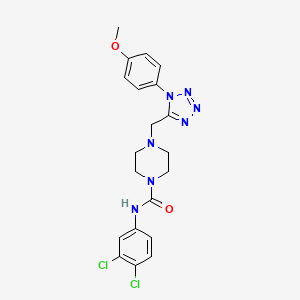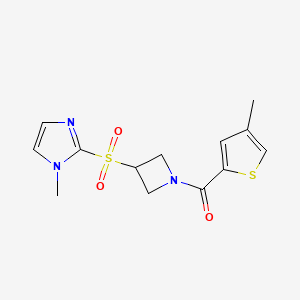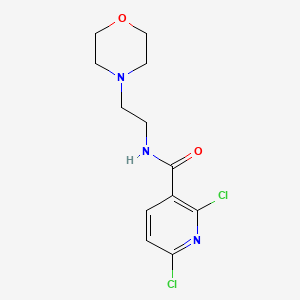
(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone is a synthetic organic compound that features a unique combination of pyrimidine, azetidine, and thiophene moieties
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets such as enzymes or receptors can be studied to develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound may be explored for its potential as a drug candidate. Its pharmacokinetic and pharmacodynamic properties can be optimized to develop new treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in applications such as electronics or coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Moiety: Starting from a suitable pyrimidine precursor, functionalization reactions such as halogenation or nitration can be performed.
Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate amine and halide precursors.
Coupling Reactions: The pyrimidine and azetidine intermediates can be coupled using cross-coupling reactions like Suzuki or Stille coupling.
Thiophene Incorporation: The thiophene ring can be introduced through electrophilic aromatic substitution or metal-catalyzed coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the pyrimidine, azetidine, or thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wirkmechanismus
The mechanism of action of (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone: Similar structure with a thiophene ring at a different position.
(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(4-(furan-3-yl)phenyl)methanone: Similar structure with a furan ring instead of a thiophene ring.
(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(4-(pyrrole-3-yl)phenyl)methanone: Similar structure with a pyrrole ring instead of a thiophene ring.
Uniqueness
The uniqueness of (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone lies in its specific combination of functional groups and rings, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Eigenschaften
IUPAC Name |
[3-(pyrimidin-2-ylamino)azetidin-1-yl]-(4-thiophen-3-ylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c23-17(14-4-2-13(3-5-14)15-6-9-24-12-15)22-10-16(11-22)21-18-19-7-1-8-20-18/h1-9,12,16H,10-11H2,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURIHHXKTCQPFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C3=CSC=C3)NC4=NC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2395285.png)
![Ethyl 5-(4-fluorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2395286.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2395288.png)

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2395291.png)
![4-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2395293.png)

![3-(2-chlorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2395295.png)

![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(1-ethylsulfonylpiperidin-4-yl)prop-2-enamide](/img/structure/B2395298.png)

